![molecular formula C15H13FeNO4 B1142424 Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 115223-09-1](/img/structure/B1142424.png)
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocene, [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-, is a chemical compound composed of two cyclopentadienyl rings bound to a central iron atom. It is a highly active organometallic compound that has been studied extensively in the fields of chemistry, materials science, and biochemistry. Ferrocene has a variety of applications, including catalysis, electrochemical synthesis, and as an additive in fuel cells. It has also been used in the manufacture of pharmaceuticals, cosmetics, and other consumer products.
Wissenschaftliche Forschungsanwendungen
Antioxidant Effects and DNA Protection
Cancer Research Applications
Application in Cancer Research Ferrocene-based compounds exhibit promising activity against various diseases, including cancer. The anticancer potential of ferrocenyl derivatives has led to active research in this field (C. Ornelas, 2011).
Polymeric Organoiron Compounds as Prodrugs Research into water-soluble polymeric conjugates incorporating bioactive ferrocene units has shown promise in enhancing therapeutic effectiveness, particularly in antiproliferative properties against cancer cell lines (E. Neuse, 2001).
Material Science Applications
Ferrocene-substituted Calix[4]pyrrole for Anion Detection The utilization of ferrocene-functionalized calix[4]pyrrole in carbon paste electrodes has shown potential for detecting anions in aqueous solutions, indicating applications in chemical sensing technologies (I. Szymańska et al., 2006).
Nonlinear Optical Properties of Ferrocenyl Organometallics Ferrocenyl complexes have exhibited significant third-order nonlinear optical properties, suggesting their potential application in optical technologies (Gang Li et al., 2003).
Electron Transfer and Electrochemical Applications
Grafting of Ferrocene to Carbon Nanofibers Ferrocene's role in understanding electron-transfer properties when covalently linked to the surface of vertically aligned carbon nanofibers has opened avenues in nanostructured electrode design (Elizabeth C. Landis & R. Hamers, 2008).
Applications in Antioxidants and Antiplasmodial Activity
Antiplasmodial Activity of Ferrocenyl Chalcones The antiplasmodial activity of ferrocenyl chalcones against Plasmodium falciparum has been evaluated, with the redox properties of ferrocene potentially contributing to the activity by participating in redox cycling and influencing free radical processes (Xiang Wu et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
The future directions of research on ferrocene-based compounds are promising. They are being explored for various applications, including in the field of asymmetric catalysis . The design and synthesis of chiral pyrrolidine-substituted ferrocene-derived ligands have been reported, demonstrating the potential of this structural motif in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ferrocene", "2,5-dioxo-1-pyrrolidine", "Phosgene", "Triethylamine", "Methanol" ], "Reaction": [ "Step 1: Ferrocene is reacted with 2,5-dioxo-1-pyrrolidine in the presence of triethylamine to form the intermediate Ferrocene-2,5-dioxopyrrolidine.", "Step 2: The intermediate Ferrocene-2,5-dioxopyrrolidine is then reacted with phosgene in the presence of triethylamine to form Ferrocene-[[2,5-dioxo-1-pyrrolidinyl]carbonyl]chloride.", "Step 3: The Ferrocene-[[2,5-dioxo-1-pyrrolidinyl]carbonyl]chloride is then reacted with methanol in the presence of triethylamine to form Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-." ] } | |
CAS-Nummer |
115223-09-1 |
Molekularformel |
C15H13FeNO4 |
Molekulargewicht |
327.11 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+) |
InChI |
InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1 |
InChI-Schlüssel |
SQZVBHQTIKPEQM-UHFFFAOYSA-M |
SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





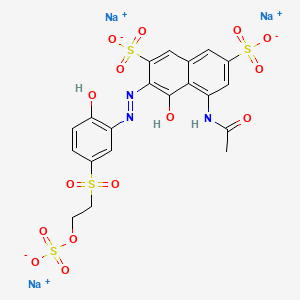
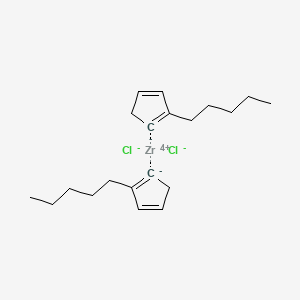
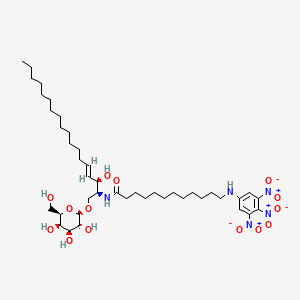
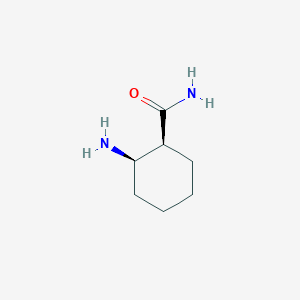
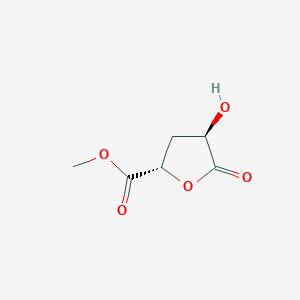
![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)
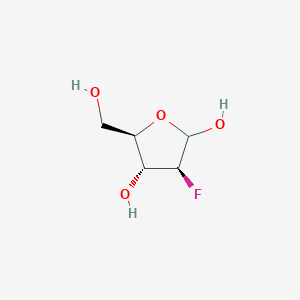
![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)